molecular formula C15H9F3N2O2 B2919180 1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 2059993-43-8

1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B2919180
CAS RN: 2059993-43-8
M. Wt: 306.244
InChI Key: ZZRRYCWLTIPIGF-UHFFFAOYSA-N
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Description

“1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid” is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry . This compound has been studied for its antidepressant effects and found to reduce manifestations of stress in an animal model as well as fluoxetine .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene in yields up to 86% .


Molecular Structure Analysis

The molecular formula of “1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid” is C15H11F3N2 . Imidazopyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines undergo various chemical reactions. For instance, 2-(naphthalen-1-yl) and 2-(naphthalen-2-yl) imidazo[1,2-a]pyridines underwent hydroxydifluoromethylation to give the desired products .

Scientific Research Applications

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives are known for their potential in optoelectronic devices due to their luminescent properties. These compounds can be used in the development of components such as light-emitting diodes (LEDs), photovoltaic cells, and other devices that require materials with specific electronic and optical characteristics .

Sensors

The luminescent nature of these derivatives also makes them suitable for sensor applications. They can be incorporated into sensor systems for detecting various environmental or biological analytes, providing a responsive signal upon interaction with the target substance .

Anti-Cancer Drugs

In the pharmaceutical field, imidazo[1,5-a]pyridine derivatives have been explored for their anti-cancer properties. Research indicates that these compounds can be developed into drugs that target specific pathways in cancer cells, potentially leading to new treatments .

Confocal Microscopy and Imaging

These derivatives serve as emitters for confocal microscopy and imaging. Their ability to fluoresce under specific conditions allows them to be used as markers or tracers in biological imaging, aiding in the visualization of cellular structures and processes .

Trifluoromethylation Reactions

The compound’s trifluoromethyl group is significant in chemical synthesis. It has been used in trifluoromethylation reactions, which are valuable for introducing fluorine atoms into other molecules, enhancing their chemical stability and altering their biological activity .

Anti-Tubercular Activity

Some imidazo[1,5-a]pyridine derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis. This suggests potential applications in developing new anti-tubercular agents with improved efficacy and reduced resistance issues .

Future Directions

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating their potential in the development of new TB drugs . Further exploration of the structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides could lead to the development of compounds with improved activity .

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)10-6-2-1-5-9(10)12-11-7-3-4-8-20(11)13(19-12)14(21)22/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRRYCWLTIPIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC=CN3C(=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid

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